molecular formula C11H19NO4 B585795 (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate CAS No. 150652-96-3

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Cat. No. B585795
CAS RN: 150652-96-3
M. Wt: 229.276
InChI Key: APXWRHACXBILLH-MRVPVSSYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “®-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate” were not found, a related compound, “methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate”, has been synthesized using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Scientific Research Applications

  • Asymmetric Synthesis of β-Amino Acid Derivatives : Davies, Fenwick, and Ichihara (1997) demonstrated the synthesis of unsaturated β-amino acid derivatives using (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. This method involves a stereoselective conjugate addition and is significant for producing compounds with potential biological activity (Davies, Fenwick, & Ichihara, 1997).

  • Precursor for Synthesizing Amino Acids : Nevalainen and Koskinen (2001) used a similar compound in the hydrogenation process to create a precursor for trans-4-methylproline, an important component in synthesizing various amino acids (Nevalainen & Koskinen, 2001).

  • Synthesis of Microsporin B Fragment : Swaroop, Tripathy, Jachak, and Reddy (2014) developed a method to synthesize key fragments of microsporin B, an unusual amino acid, using cross metathesis and enzymatic kinetic resolution. This approach is critical for the total synthesis of microsporin B (Swaroop, Tripathy, Jachak, & Reddy, 2014).

  • Polymorphic Forms in Crystallography : Gebreslasie, Jacobsen, and Görbitz (2011) explored the crystalline forms of a related compound, providing insights into molecular conformations and hydrogen bonding, essential for understanding molecular interactions and stability (Gebreslasie, Jacobsen, & Görbitz, 2011).

  • Aminohydroxylation and Dihydroxylation Reactions : Csatayová, Davies, Lee, Roberts, Russell, Thomson, and Wilson (2011) used this compound in aminohydroxylation and subsequent dihydroxylation reactions, which are key steps in the asymmetric synthesis of complex molecules like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

  • Synthesis of Non-natural Alpha-amino Acids : Constantinou-Kokotou, Magrioti, Markidis, and Kokotos (2001) described a general method for synthesizing enantiopure non-natural alpha-amino acids using a key intermediate similar to (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. This methodology is crucial for producing novel amino acids (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Safety and Hazards

The safety information available indicates that “®-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate” may pose certain hazards. The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXWRHACXBILLH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728895
Record name Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

CAS RN

150652-96-3
Record name Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid (20.0 g), potassium carbonate (13.2 g) and N,N-dimethylformamide (100 mL) was stirred for 15 min. The mixture was cooled to 0° C., iodomethane (9.2 g) was added, and the mixture was stirred at room temperature for 2 hr. The reaction mixture was filtered, and the residue was washed with ethyl acetate. The filtrate was successively washed with 5% hydrochloric acid and brine, and dried over anhydrous sodium sulfate. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (21.0 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-tert-Butoxycarbonylamino-pent-4-enoic acid (9.3 g, 43.3 mmol) in acetone (70 mL) is treated with solid potassium carbonate (11.9 g, 86.6 mmol) followed by methyl iodide (5.4 mL, 86.6 mmol). The resulting mixture is heated to reflux for 4 h and then allowed to cool to RT. The solvent is removed in vacuo and the crude residue is dissolved in EtOAc, washed with water, saturated sodium hydrogen carbonate solution, brine, dried (MgSO4) and concentrated in vacuo. The crude residue is purified by flash chromatography (SiO2, iso-hexane:EtOAc 7:3) to afford the title compound as a light-yellow oil.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an ice cooled suspension of the product of Example 2 (0.525 mg, 2.12 mmol) and zinc dust (278 mg, 4.25 mmol) in DMF (4 mL) under nitrogen was added slowly via syringe neat allyl bromide (514 mg, 4.25 mmol). The bromide was added at such a rate as to maintain the internal temperature between 20° and 25° C., then stirred at that temperature for an additional 1 hour. Extractive workup and silica gel chromatography as described in Example 3 afforded 486 mg (100%) of product as a colorless oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0.525 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
278 mg
Type
catalyst
Reaction Step Two
Quantity
514 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

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